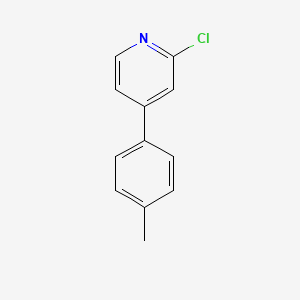
2-氯-4-(4-甲基苯基)吡啶
描述
2-Chloro-4-(4-methylphenyl)pyridine is a chemical compound that has been used in various chemical reactions . It has been involved in palladium-catalyzed cross-coupling reactions . It may also be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
2-Chloro-4-(4-methylphenyl)pyridine has been involved in various chemical reactions. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
科学研究应用
合成和结构研究
- 2-氯-4-(4-甲基苯基)吡啶已被用于合成各种化合物。例如,在Baul等人(2004年)的研究中,它在Hg(II)配合物的合成和结构研究中发挥了作用。这些配合物通过X射线衍射和NMR光谱进行了检验,根据使用的吡啶衍生物显示出不同的结构形式(Baul, Lyčka, Butcher, & Smith, 2004)。
在不对称催化中的应用
- 该化合物在不对称催化中发挥了作用。在Busto,Gotor‐Fernández和Gotor(2006年)的研究中,通过化学氧化-酶还原序列合成的对映纯的4-(二甲氨基)吡啶衍生物在立体选择性构建季碳中心方面显示出重要的催化性能(Busto, Gotor‐Fernández, & Gotor, 2006)。
光物理评估和计算研究
- 该化合物已被用于研究吡啶衍生物的荧光性质。Hagimori等人(2019年)对类似化合物进行了详细的光物理研究和计算分析,揭示了荧光量子产率和取代基对这些性质的影响的重要见解(Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。
化学和结构数据
- Conradie等人(2018年)的研究为含有类似于2-氯-4-(4-甲基苯基)吡啶的吡啶衍生物的配位化合物提供了广泛的化学和结构数据。这包括这些化合物在不同金属配合物中的表征数据和结构分析(Conradie, Conradie, Tawfiq, Al-jeboori, D'Silva, Coles, Wilson, & Potgieter, 2018)。
药物中间体的合成
- 该化合物还在药物中间体的合成中具有相关性。Ratnamala,Subrahmanyam和Kumari(2004年)使用2-氯-4-(4-甲基苯基)吡啶作为起始物质,调查了2,6-双(4-甲基苯基)吡啶的蒸汽相合成,这是一种重要的药物中间体(Ratnamala, Subrahmanyam, & Kumari, 2004)。
高玻璃化转变温度和热稳定性研究
- 在聚合物科学中,包括2-氯-4-(4-甲基苯基)吡啶在内的吡啶衍生物已被研究其高玻璃化转变温度和热稳定性。Wang等人(2008年)合成了含有吡啶的新型聚酰亚胺,并检验了它们的热性能和力学性能,展示了这类化合物在高性能材料中的潜力(Wang, Liou, Liaw, & Huang, 2008)。
属性
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDEAHPYCNAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylphenyl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

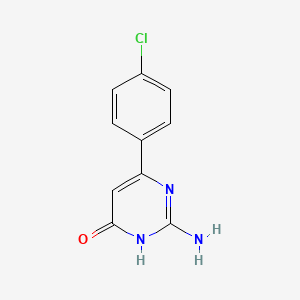
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
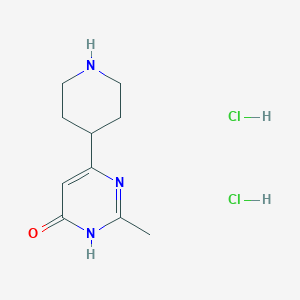

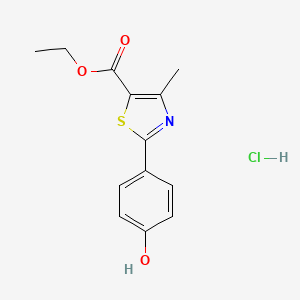
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
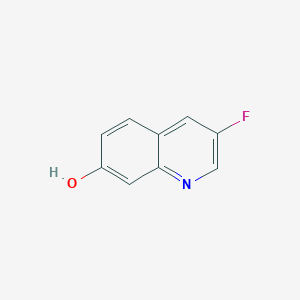
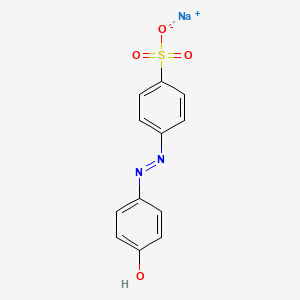
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
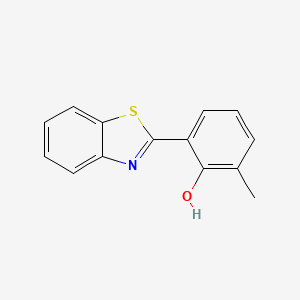
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)